molecular formula C7H10FNO2 B8636566 2-(4-fluorotetrahydro-2H-pyran-4-yl)-2-hydroxyacetonitrile

2-(4-fluorotetrahydro-2H-pyran-4-yl)-2-hydroxyacetonitrile

Cat. No. B8636566
M. Wt: 159.16 g/mol
InChI Key: NBTJRSDVRLPEOH-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

2-(4-Fluorotetrahydro-2H-pyran-4-yl)-2-hydroxyacetonitrile (2.06 g, 12.9 mmol) was dissolved in tert-butanol (20 mL) and water (5.0 mL). To this, sodium borohydride (537 mg, 14.2 mmol) was added and the mixture was stirred at room temperature for 1 hour. To the reaction mixture, ice and acetone were added and the mixture was stirred at room temperature for 1 hour. The solvent was evaporated off under reduced pressure, brine was added to the residue, and extraction with chloroform was performed, followed by drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/7) to give 4-fluorotetrahydro-2H-pyran-4-ylmethanol (1.59 g, yield: 92%).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
537 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([CH:8]([OH:11])C#N)[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.[BH4-].[Na+].CC(C)=O>C(O)(C)(C)C.O>[F:1][C:2]1([CH2:8][OH:11])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
FC1(CCOCC1)C(C#N)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
537 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure, brine
ADDITION
Type
ADDITION
Details
was added to the residue, and extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/7)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1(CCOCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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